molecular formula C10H9NO4 B1460029 Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate CAS No. 57764-50-8

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate

Cat. No. B1460029
CAS RN: 57764-50-8
M. Wt: 207.18 g/mol
InChI Key: CZGDDLABXCFMQI-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate is a chemical compound with the formula C10H9NO41. It has a molecular weight of 207.181. This compound is used for research and development purposes1.



Synthesis Analysis

The synthesis of isoxazoles, such as Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate, often involves the use of metal catalysts like Cu (I) or Ru (II) for (3 + 2) cycloaddition reactions2. However, due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures, there is a growing interest in developing alternate metal-free synthetic routes2.



Molecular Structure Analysis

The molecular structure of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate consists of 15 heavy atoms, 9 of which are aromatic1. It has 3 rotatable bonds, 5 H-bond acceptors, and 1 H-bond donor1.



Chemical Reactions Analysis

The synthesis of 3,4,5-trisubstituted isoxazole derivatives, which could potentially include Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate, has been reported to be achieved from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives2.



Physical And Chemical Properties Analysis

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate has a molar refractivity of 52.12 and a topological polar surface area (TPSA) of 72.56 Ų1. It has a lipophilicity log Po/w (iLOGP) of 2.071. The compound is soluble, with a solubility of 0.561 mg/ml or 0.00271 mol/l1.


Scientific Research Applications

Safety And Hazards

The safety information available indicates that Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate has a signal word of "Warning"1. The hazard statements associated with this compound are H302, H315, and H3191.


properties

IUPAC Name

ethyl 6-hydroxy-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)9-7-4-3-6(12)5-8(7)15-11-9/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGDDLABXCFMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680914
Record name Ethyl 6-oxo-2,6-dihydro-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate

CAS RN

57764-50-8
Record name Ethyl 6-oxo-2,6-dihydro-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate (2.43 mmol) was diluted with a solution of sulfuric acid (2.5 mL) in water (2.5 mL) and the resulting mixture was maintained at rt for 30 min. A solution of sodium nitrite (2.67 mmol) in water (2.5 ml) was added dropwise at 0° C. and the resulting mixture was maintained for 30 min at 0° C. This aqueous solution was added to a cold (0° C.) solution of copper (II) nitrate (149 mmol) in water (80 mL) and the reaction mixture was allowed to warm to rt. After 5 min., copper (I) oxide (2.78 mmol) was added to the mixture and the reaction mixture was maintained for 1 h at rt. The reaction mixture was extracted with ethyl acetate (3×100 mL) and the combined organic layers were dried (magnesium sulfate) and concentrated to provide crude ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate in 99% yield as a brown oil.
Quantity
2.43 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2.67 mmol
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
149 mmol
Type
catalyst
Reaction Step Three
Quantity
2.78 mmol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
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Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Reactant of Route 3
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Reactant of Route 4
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Reactant of Route 5
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Reactant of Route 6
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate

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